2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid
Description
Historical Context and Discovery
The development of 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid emerged from extensive research into aryloxyphenoxypropanoic acid derivatives during the late twentieth century. This compound belongs to a class of molecules that gained prominence through herbicide research programs, where scientists explored the relationship between molecular structure and biological activity. The aryloxyphenoxypropionate class, to which this compound belongs, represents more than twenty commercialized herbicidal agents that have been developed and marketed by major agrochemical companies.
Patent literature from the 1980s and 1990s demonstrates the systematic exploration of optically active aryloxyphenoxypropanoic acid derivatives, with particular emphasis on minimizing racemization during synthesis. The development of these compounds required sophisticated synthetic approaches, as researchers discovered that optical purity significantly influenced biological activity. The preparation methods evolved from simple nucleophilic substitution reactions to more complex multi-step processes designed to maintain stereochemical integrity.
Research into this specific compound reflects the broader scientific interest in understanding how structural modifications to the phenoxypropanoic acid framework influence molecular properties. The systematic investigation of different aryl substitution patterns led to the identification of compounds with enhanced selectivity and reduced environmental impact compared to earlier herbicidal agents.
Chemical Classification and Nomenclature
This compound is systematically classified within multiple overlapping chemical categories. The compound belongs to the broader class of aryloxyphenoxypropanoic acids, which are characterized by the presence of both aryloxy and phenoxy functional groups attached to a propanoic acid backbone. The International Union of Pure and Applied Chemistry nomenclature system assigns this compound the systematic name based on its structural features, with the propanoic acid serving as the parent chain and the substituted phenoxy group representing the primary functional modification.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀O₃ |
| Molecular Weight | 284.35 g/mol |
| Chemical Abstracts Service Number | 70757-66-3 |
| Simplified Molecular Input Line Entry System | CC(OC1=CC=C(C(C)(C2=CC=CC=C2)C)C=C1)C(O)=O |
The compound's classification extends to its stereochemical properties, as it contains a chiral center at the propanoic acid carbon atom. This stereochemical feature places it within the category of optically active compounds, where different enantiomers may exhibit distinct biological and chemical properties. The presence of the tertiary carbon bearing two methyl groups and a phenyl ring creates additional structural complexity that influences the compound's three-dimensional conformation.
From a functional group perspective, the molecule contains a carboxylic acid group, two aromatic ring systems, and an ether linkage. These functional groups contribute to the compound's chemical reactivity profile and determine its behavior under various reaction conditions. The phenoxypropanoic acid framework represents a well-established structural motif in medicinal chemistry and agricultural chemistry applications.
Structural Relationship to Fenoprofen
The structural relationship between this compound and fenoprofen reveals important insights into the phenoxypropanoic acid pharmacophore. Fenoprofen, a well-established nonsteroidal anti-inflammatory drug, shares the fundamental phenoxypropanoic acid backbone but differs significantly in its substitution pattern. While fenoprofen contains a direct phenyl substituent attached to the phenoxy ring, the target compound features a more complex 2-phenylpropan-2-yl substituent that introduces additional steric bulk and electronic effects.
| Structural Feature | Fenoprofen | This compound |
|---|---|---|
| Core Structure | Phenoxypropanoic acid | Phenoxyphenoxypropanoic acid |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₈H₂₀O₃ |
| Molecular Weight | 242.27 g/mol | 284.35 g/mol |
| Aromatic Rings | 2 | 2 |
| Chiral Centers | 1 | 1 |
The substitution pattern differences between these compounds illustrate how structural modifications can redirect biological activity from anti-inflammatory applications toward herbicidal properties. Fenoprofen achieves its pharmacological effects through cyclooxygenase inhibition, while compounds in the aryloxyphenoxypropanoic acid class typically target different biological pathways related to plant metabolism. The additional phenoxy linkage in the target compound creates a more extended molecular framework that may influence membrane permeability and target protein interactions.
Both compounds demonstrate the importance of stereochemistry in biological activity, as fenoprofen exhibits stereoselective bioconversion between its enantiomers, and aryloxyphenoxypropanoic acid herbicides often show enhanced activity for specific optical isomers. The structural comparison highlights how systematic modification of the phenoxypropanoic acid scaffold can lead to compounds with entirely different biological applications while maintaining fundamental chemical stability and synthetic accessibility.
Significance in Organic Chemistry Research
The research significance of this compound extends across multiple areas of organic chemistry, particularly in the development of synthetic methodologies for complex aryloxyphenoxypropanoic acid derivatives. Scientific literature demonstrates that this compound serves as a representative example for studying nucleophilic aromatic substitution reactions and stereochemical control in synthetic transformations. The compound's synthesis requires sophisticated approaches to maintain optical purity, leading to advances in asymmetric synthesis techniques and racemization prevention strategies.
Recent synthetic methodology research has focused on one-pot reaction procedures for preparing aryloxyphenoxypropanoic acid derivatives using novel catalytic systems. These studies employ reagents such as 2,4,6-trichloro-1,3,5-triazine in combination with tetrabutylammonium iodide as homogeneous catalysts, achieving improved yields and reduced reaction times compared to traditional multi-step approaches. The development of these efficient synthetic routes represents significant progress in green chemistry applications and industrial scalability.
The compound contributes to fundamental research in conformational analysis and molecular recognition studies. The presence of multiple aromatic rings and flexible linker regions provides an ideal framework for investigating intramolecular interactions and conformational preferences. Computational chemistry studies utilizing this compound help validate theoretical models for predicting molecular behavior and optimize design strategies for related compounds.
Research applications extend to the investigation of structure-activity relationships within the aryloxyphenoxypropanoic acid family. The systematic variation of substituents on the aromatic rings allows researchers to map the electronic and steric requirements for biological activity, leading to improved understanding of molecular recognition mechanisms. These studies contribute to the rational design of new compounds with enhanced selectivity and reduced environmental persistence.
Properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(17(19)20)21-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNUIPJWPYXKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326100 | |
| Record name | 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70757-66-3 | |
| Record name | 70757-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
General Overview
The synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid typically involves the coupling of a phenoxy group with a propanoic acid moiety under controlled conditions. The process requires careful selection of reagents, catalysts, and solvents to optimize reaction efficiency.
Method 1: Etherification Followed by Carboxylation
Step 1: Preparation of the Phenoxy Intermediate
- React p-isopropylbenzyl chloride with sodium phenoxide in an aprotic solvent (e.g., dimethyl sulfoxide).
- Conditions: Heat at 80–100°C for 6–8 hours.
- Product: Formation of 4-(2-phenylpropan-2-yl)phenoxy.
Step 2: Carboxylation
- React the intermediate with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate).
- Conditions: Reflux in ethanol for 4–6 hours.
- Hydrolyze the resulting ester using aqueous sodium hydroxide to yield the target compound.
Reaction Scheme :
$$
\text{C}6\text{H}5\text{CH}2\text{Cl} + \text{NaOC}6\text{H}4 \rightarrow \text{C}6\text{H}5\text{CH}2\text{OC}6\text{H}4
$$
Followed by:
$$
\text{C}6\text{H}5\text{CH}2\text{OC}6\text{H}4 + \text{ClCH}2COOEt \rightarrow \text{C}6\text{H}5\text{CH}2\text{OC}6\text{H}_4COOH
$$
Method 2: Direct Coupling via Williamson Ether Synthesis
Step 1: Formation of Phenoxy Ether
- Combine p-isopropylbenzene with sodium hydroxide to form sodium phenoxide.
- React with bromoacetic acid under reflux conditions.
- Solvent: Dimethylformamide (DMF).
Step 2: Acidification
- Acidify the reaction mixture using hydrochloric acid to precipitate the product.
- Purify by recrystallization from ethanol-water mixture.
Optimization Parameters
Reaction Conditions
- Temperature control is critical to prevent side reactions such as overalkylation or decomposition.
- Solvent choice affects reaction kinetics; polar aprotic solvents like DMF enhance etherification efficiency.
Catalyst Selection
- Basic catalysts (e.g., potassium carbonate) are preferred for carboxylation steps, while acidic catalysts (e.g., sulfuric acid) are effective for esterification.
Purification Techniques
- Recrystallization from ethanol-water mixtures ensures high purity.
- Chromatographic methods can be employed for analytical-grade preparation.
Data Table
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | p-Isopropylbenzyl chloride | p-Isopropylbenzene | p-Isopropylbenzene |
| Intermediate | Phenoxy ether | Sodium phenoxide | Ester |
| Solvent | DMSO | DMF | Acetic anhydride |
| Reaction Temperature | 80–100°C | Reflux | 120°C |
| Yield (%) | ~85% | ~75% | ~70% |
Chemical Reactions Analysis
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that derivatives of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid exhibit significant anti-inflammatory effects. A notable study identified related compounds that act as leukotriene B4 receptor antagonists, which are crucial in managing inflammatory diseases. For instance, compound 43b (a derivative) has shown potent binding to human neutrophils and inhibition of leukotriene-induced responses, suggesting potential therapeutic applications in asthma and other inflammatory conditions .
Pharmacokinetics and Efficacy
In vivo studies have demonstrated that certain analogs can effectively inhibit airway obstruction induced by leukotrienes in animal models. Compound 43b exhibited an effective dose (ED50) of 0.40 mg/kg orally, highlighting its potential for clinical use in treating respiratory disorders . The pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics, making them suitable candidates for further development.
Drug Development
Screening for Drug-Induced Phospholipidosis
The compound has been utilized in screening assays for drug-induced phospholipidosis (DIP). Inhibitors of lysosomal phospholipase A2 (LPLA2), such as certain cationic amphiphilic compounds, have been correlated with the induction of DIP. The ability of this compound to inhibit LPLA2 suggests its role in assessing the safety profiles of new drugs during development .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving phenolic compounds and propanoic acid derivatives. The selective bromination process has been highlighted as a method to produce related compounds with high purity, which are crucial for pharmaceutical applications . The efficiency of these synthetic routes is essential for scaling up production for clinical trials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol transport. The compound reduces the production of triglycerides and increases the levels of HDL cholesterol, thereby improving lipid profiles and reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related phenoxypropanoic acid derivatives, highlighting substituent variations and their implications:
Key Differences and Implications
Substituent Effects on Bioactivity: Lipid-Lowering Agents: Bezafibrate and fenofibric acid feature electron-withdrawing groups (4-chlorobenzoyl), enhancing their affinity for peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism . Herbicidal Activity: Fluazifop and haloxyfop contain pyridinyloxy substituents, enabling inhibition of acetyl-CoA carboxylase (ACCase) in grasses. Their polar trifluoromethyl groups improve membrane permeability in plants .
Physicochemical Properties: Solubility: The 4-chlorobenzoyl group in fenofibric acid increases polarity compared to the target compound’s phenylpropan-2-yl group, likely improving aqueous solubility and bioavailability . Steric Effects: The 2-phenylpropan-2-yl moiety in the target compound introduces steric hindrance, which may reduce enzymatic metabolism, prolonging half-life relative to simpler analogs like 2-(4-propylphenyl)propanoic acid .
Pharmacological vs. Agricultural Applications: Hypolipidemic agents (bezafibrate, fenofibric acid) and herbicides (fluazifop, haloxyfop) share a phenoxypropanoic acid scaffold but diverge in substituent design to optimize target specificity (human PPARα vs. plant ACCase) .
Research Findings and Data
Hypolipidemic Efficacy of Bezafibrate
Biological Activity
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid, a compound with potential therapeutic applications, has garnered interest in the pharmaceutical and biochemical fields due to its unique structural characteristics and biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a phenoxy group attached to a propanoic acid moiety, with a branched alkyl chain that enhances its lipophilicity and potential bioactivity. Its chemical formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).
- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, which contributes to its protective effects against oxidative stress-related cellular damage.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation, by modulating the activity of kinases involved in these processes.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-cancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
- Cardioprotective Effects : Animal models have demonstrated that this compound can protect cardiac tissue from ischemia-reperfusion injury, likely due to its anti-inflammatory and antioxidant properties.
- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of this compound, it was administered to mice with induced inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that it effectively mitigates inflammatory responses .
Case Study 2: Cancer Cell Apoptosis
A recent study investigated the effects of this compound on human cancer cell lines. The results demonstrated that treatment led to increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways .
Case Study 3: Cardioprotection
In a rat model of myocardial infarction, administration of the compound resulted in decreased infarct size and improved cardiac function post-injury. Histological analyses revealed reduced inflammation and oxidative damage in cardiac tissues treated with the compound compared to controls .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid?
Methodological Answer: Synthesis typically involves coupling a phenoxypropanoic acid derivative with a 2-phenylpropan-2-yl-substituted aromatic precursor. Key steps include:
- Friedel-Crafts alkylation : To introduce the 2-phenylpropan-2-yl group onto the phenolic ring.
- Esterification and hydrolysis : Propanoic acid derivatives are often synthesized via ester intermediates (e.g., methyl or ethyl esters), followed by hydrolysis to yield the carboxylic acid .
- Example reaction conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | AlCl₃, 80°C, 12h | 65% | |
| Ester hydrolysis | NaOH (aq.), reflux | 85% |
Safety Note : Use acid-resistant gloves (Nitrile recommended) and fume hoods during synthesis .
Q. How is the compound characterized for structural confirmation?
Q. What safety protocols are critical during experimental handling?
Methodological Answer:
- PPE : Nitrile gloves, Tyvek® suits, and indirect-vent goggles to prevent skin/eye contact .
- Ventilation : Use local exhaust ventilation to limit airborne exposure (<0.1 mg/m³ recommended) .
- Decontamination : Immediate washing with pH-neutral soap after skin contact; eye wash stations must be accessible .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading).
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency .
- In-situ Monitoring : FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Case Study : For analogous phenoxypropanoic acids, CrO₃ oxidation under controlled pH increased yields by 20% .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293) and control compounds.
- Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., via Grubbs’ test).
- Mechanistic Profiling : Use SPR (surface plasmon resonance) to validate binding affinity discrepancies .
Example : Variability in diclofop (a structural analog) activity was linked to differences in solvent polarity during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
